4,4'-(4-Aminopyridine-3,5-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid typically involves the reaction of 4-aminopyridine with 3,5-dibromobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, forming stable complexes that can be used in material science .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Diethynylanthracene-9,10-diyl)dibenzoic acid: Used in the synthesis of coordination polymers.
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in the construction of metal-organic frameworks.
Uniqueness
4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it a versatile compound in both organic synthesis and material science .
Properties
Molecular Formula |
C19H14N2O4 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4-[4-amino-5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C19H14N2O4/c20-17-15(11-1-5-13(6-2-11)18(22)23)9-21-10-16(17)12-3-7-14(8-4-12)19(24)25/h1-10H,(H2,20,21)(H,22,23)(H,24,25) |
InChI Key |
NTFTUMBNNASDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.